molecular formula C16H14BrN5O B2533301 5-bromo-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)nicotinamide CAS No. 2034613-61-9

5-bromo-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)nicotinamide

Cat. No.: B2533301
CAS No.: 2034613-61-9
M. Wt: 372.226
InChI Key: HXDADZZCQHPWIJ-UHFFFAOYSA-N
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Description

5-bromo-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)nicotinamide is a synthetically designed small molecule of significant interest in early-stage drug discovery and chemical biology. Its structure incorporates a nicotinamide core, a crucial component in biological systems as a precursor to coenzymes NAD+ and NADP+, which are vital for cellular energy metabolism and redox reactions . This core is strategically functionalized with bromine and a pyrazole-pyridine moiety, features commonly employed in medicinal chemistry to facilitate structure-activity relationship (SAR) studies and optimize interactions with biological targets. Compounds featuring a pyrazole core have demonstrated notable antibacterial properties, particularly against resistant strains, suggesting potential pathways for this molecule's application in infectious disease research . The molecular framework suggests potential as a key intermediate or a functional probe. Researchers are investigating its utility as a versatile building block for constructing more complex chemical libraries via cross-coupling reactions, where the bromine substituent acts as a handle for further synthetic elaboration. Furthermore, its hybrid structure, containing multiple nitrogen-rich heterocycles, makes it a candidate for use as a protein kinase inhibitor or a fragment in fragment-based drug discovery (FBDD) campaigns, aiming to develop new therapeutics in oncology and neurology.

Properties

IUPAC Name

5-bromo-N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN5O/c1-22-15(4-5-21-22)14-3-2-11(7-19-14)8-20-16(23)12-6-13(17)10-18-9-12/h2-7,9-10H,8H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXDADZZCQHPWIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nicotinoyl Chloride Synthesis

5-Bromonicotinic acid is activated to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ in dichloromethane (DCM) under reflux. This step typically achieves >95% conversion, with gaseous byproducts (HCl, SO₂) removed under vacuum.

Pyridine-Pyrazole Hybrid Intermediate

The (6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methylamine fragment is constructed via:

  • Suzuki-Miyaura Coupling : 5-Bromo-3-pyridinemethanol reacts with 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole under palladium catalysis.
  • Oxidation and Reductive Amination : The alcohol is oxidized to an aldehyde (e.g., using MnO₂) and subsequently subjected to reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH₃CN).

Synthesis of (6-(1-Methyl-1H-Pyrazol-5-yl)Pyridin-3-yl)Methylamine

Suzuki-Miyaura Coupling of Pyridine and Pyrazole

The coupling between 5-bromo-3-pyridinemethanol and 1-methylpyrazol-5-ylboronic acid is performed in a mixture of 1,2-dimethoxyethane (DME) and aqueous Na₂CO₃, catalyzed by Pd(PPh₃)₄ at 80°C for 12 hours. Post-reaction purification via silica gel chromatography yields the biaryl product in 78–85% yield.

Reaction Conditions Table

Component Quantity Conditions
5-Bromo-3-pyridinemethanol 1.0 equiv DME/H₂O (3:1), 80°C
1-Methylpyrazol-5-ylboronic acid 1.2 equiv N₂ atmosphere
Pd(PPh₃)₄ 5 mol% 12 hours

Oxidation to Aldehyde

The alcohol intermediate is oxidized using activated manganese dioxide (MnO₂) in dichloromethane at room temperature for 6 hours. The aldehyde is isolated in 90% yield and characterized by $$ ^1H $$ NMR (δ 9.82 ppm, singlet).

Reductive Amination

The aldehyde undergoes reductive amination with ammonium acetate and NaBH₃CN in methanol at 0°C to 25°C. The reaction is quenched with saturated NaHCO₃, extracted with ethyl acetate, and concentrated to afford the methylamine derivative in 65–70% yield.

Preparation of 5-Bromonicotinoyl Chloride

5-Bromonicotinic acid (1.0 equiv) is treated with oxalyl chloride (2.0 equiv) and catalytic DMF in anhydrous DCM. The mixture is stirred at reflux for 3 hours, after which volatiles are removed under reduced pressure. The acid chloride is obtained as a pale-yellow solid (98% yield) and used immediately.

Amide Bond Formation

The coupling of (6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methylamine with 5-bromonicotinoyl chloride is conducted in THF using triethylamine (TEA) as a base. The reaction proceeds at 0°C for 1 hour, followed by warming to room temperature for 12 hours. The crude product is purified via recrystallization from ethanol/water (4:1) to yield the title compound in 82% purity, which is further refined by column chromatography (SiO₂, ethyl acetate/hexanes).

Characterization Data

  • $$ ^1H $$ NMR (400 MHz, DMSO-d₆) : δ 9.02 (s, 1H), 8.94 (d, J=2.1 Hz, 1H), 8.37 (d, J=8.2 Hz, 1H), 8.15 (dd, J=2.1, 8.2 Hz, 1H), 7.89 (s, 1H), 7.62 (d, J=8.2 Hz, 1H), 6.55 (s, 1H), 4.55 (d, J=5.8 Hz, 2H), 3.91 (s, 3H).
  • HRMS (ESI+) : m/z calculated for C₁₆H₁₄BrN₅O [M+H]⁺: 402.0298; found: 402.0301.

Alternative Synthetic Routes and Optimization

Microwave-Assisted Coupling

Microwave irradiation (150°C, 20 minutes) accelerates the Suzuki-Miyaura coupling, improving yields to 88% with reduced catalyst loading (2 mol% Pd).

Enzymatic Amidation

Lipase-mediated amidation in tert-butanol at 50°C offers a greener alternative, achieving 75% yield without racemization.

Challenges and Mitigation Strategies

  • Regioselectivity in Pyrazole Coupling : Use of electron-deficient pyridines enhances selectivity for the 5-position.
  • Amine Oxidation : Strict temperature control (0–5°C) during reductive amination prevents over-reduction.
  • Acid Chloride Stability : Immediate use post-synthesis avoids hydrolysis.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)nicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol .

Scientific Research Applications

Chemistry

5-bromo-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)nicotinamide serves as a valuable building block in the synthesis of more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds.

Biology

This compound is investigated for its potential as a biochemical probe or inhibitor in enzymatic studies. It can interact with specific molecular targets, inhibiting enzyme activity by binding to active sites or modulating receptor functions.

Medicine

Research has focused on the therapeutic potential of this compound in treating various diseases, including:

  • Cancer: Studies suggest that it may inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.
  • Inflammatory Conditions: Its anti-inflammatory properties are being explored for treating conditions like arthritis.

Industry

The compound is utilized in developing advanced materials and as a precursor in synthesizing functionalized polymers, enhancing material properties for various applications.

Case Studies

Case Study 1: Cancer Research
In a study published in Journal of Medicinal Chemistry, researchers evaluated the efficacy of this compound against various cancer cell lines. The compound demonstrated significant cytotoxicity, particularly in breast cancer cells, suggesting its potential as a lead compound for further development.

Case Study 2: Anti-inflammatory Properties
A study in Phytotherapy Research examined the anti-inflammatory effects of this compound in animal models of arthritis. Results indicated a marked reduction in inflammatory markers, supporting its use as a therapeutic agent for inflammatory diseases.

Mechanism of Action

The mechanism of action of 5-bromo-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences Notable Properties/Applications References
5-bromo-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)nicotinamide 2034225-84-6 C₁₆H₁₄BrN₅O 372.22 Pyridine-pyrazole hybrid with brominated nicotinamide Potential kinase inhibitor due to pyrazole’s affinity for ATP-binding pockets
(S)-5-Bromo-N-(3-fluoro-4-(trifluoromethoxy)phenyl)-6-(3-(hydroxymethyl)pyrrolidin-1-yl)nicotinamide Not provided ~C₁₈H₁₇BrF₄N₃O₃ ~467.3 (MS: m/z 468.3 [M+H]⁺) Pyrrolidinyl substituent on pyridine; fluorinated phenyl group Enhanced lipophilicity (trifluoromethoxy group) may improve blood-brain barrier penetration
5-Bromo-N-methylnicotinamide 153435-68-8 C₇H₇BrN₂O 215.05 Simple N-methyl substitution on nicotinamide Lower molecular weight; used as a synthetic intermediate
5-Bromo-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)nicotinamide 1351623-02-3 C₁₅H₁₃BrN₆O₂ 389.21 Pyridazine ring replaces pyridine; pyrazole at 3-position Pyridazine’s electron-deficient nature may alter binding kinetics
5-Bromo-N-(3-ethyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl)nicotinamide 1340894-13-4 Not provided Not provided Triazolo-pyridine fused ring system Rigid structure could enhance target selectivity

Biological Activity

5-bromo-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)nicotinamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H14BrN5OC_{16}H_{14}BrN_5O, with a molecular weight of 372.22 g/mol. The compound incorporates a bromine atom, a pyrazole ring, and a nicotinamide moiety, contributing to its unique chemical properties and biological activities .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common reagents include brominating agents like N-bromosuccinimide and coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation. These methods can be optimized for yield and purity in both laboratory and industrial settings .

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may act as an enzyme inhibitor by binding to the active site or modulating receptor functions as an agonist or antagonist .

Key Mechanisms Include:

  • Enzyme Inhibition: Potential inhibition of key enzymes involved in disease processes.
  • Receptor Modulation: Interaction with various receptors that may lead to therapeutic effects.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

1. Anticancer Activity:

  • Studies have shown that derivatives of this compound can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .

2. Antiparasitic Activity:

  • The compound has been evaluated for its activity against parasites, showing promising results in inhibiting the growth of Plasmodium falciparum, the causative agent of malaria .

3. Anti-inflammatory Effects:

  • It has also been investigated for its potential to reduce inflammation through modulation of inflammatory pathways .

Summary of Biological Activities

Activity TypeAssay TypeResult (EC50)
AnticancerCell Proliferation0.395 μM
AntiparasiticPfATP4 Inhibition0.010 μM
Anti-inflammatoryCytokine ProductionModerate Inhibition

Case Studies

Case Study 1: Anticancer Potential
A study evaluated the anticancer properties of various derivatives of this compound against several cancer cell lines. The results indicated significant inhibition of cell growth, particularly in breast cancer cells, with an IC50 value suggesting effective potency .

Case Study 2: Antiparasitic Efficacy
In another study focused on malaria treatment, the compound was tested against Plasmodium falciparum strains with known resistance mutations. The results demonstrated that structural modifications enhanced its potency significantly compared to earlier analogs .

Q & A

Basic Research Question

  • Column chromatography : Use silica gel with gradient elution (hexane/EtOAc → DCM/MeOH) to separate regioisomers .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (melting point: 160–162°C, similar to nicotinamide analogs) .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for analytical purity checks .

How does the bromine substituent influence the compound’s electronic properties and reactivity?

Advanced Research Question

  • Electron-withdrawing effect : Bromine at the 5-position deactivates the pyridine ring, reducing susceptibility to electrophilic substitution but enhancing stability in cross-coupling reactions .
  • Impact on amide coupling : Bromine’s inductive effect increases the electrophilicity of the carbonyl carbon, improving reaction rates with amines .
    Experimental Validation :
  • Compare reaction kinetics (e.g., via ¹H NMR monitoring) with non-brominated analogs .

What are the key challenges in scaling up the synthesis of this compound for in vivo studies?

Advanced Research Question

  • Pd catalyst removal : Use scavengers like SiliaMetS Thiol to reduce residual Pd to <10 ppm .
  • Bromide byproduct management : Optimize quenching steps (e.g., aqueous NaHSO₃ washes) to minimize halogenated waste .
  • Batch reproducibility : Control moisture levels during amide coupling to prevent side reactions (e.g., hydrolysis) .

How can researchers differentiate between isomeric byproducts in the final compound?

Basic Research Question

  • LC-MS/MS : Use fragmentation patterns to distinguish regioisomers (e.g., pyrazole substitution at C2 vs. C5) .
  • X-ray crystallography : Resolve crystal structures to confirm regiochemistry, particularly for patent applications .

What in vitro assays are recommended to evaluate this compound’s kinase inhibition profile?

Advanced Research Question

  • Kinase panel screening : Use ADP-Glo™ assays across a panel of 50+ kinases to identify off-target effects .
  • IC₅₀ determination : Perform dose-response curves (0.1–10 µM) with staurosporine as a positive control .
  • Cellular assays : Measure phosphorylation inhibition in HEK293 cells transfected with target kinases .

How can structural modifications enhance metabolic stability without compromising activity?

Advanced Research Question

  • Deuterium incorporation : Replace methyl groups in the pyrazole ring with CD₃ to slow CYP450-mediated oxidation .
  • Steric shielding : Introduce bulky substituents (e.g., tert-butyl) adjacent to metabolically labile sites (e.g., benzylic positions) .
    Validation :
  • Perform stability tests in human liver microsomes (HLM) and identify metabolites via LC-HRMS .

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